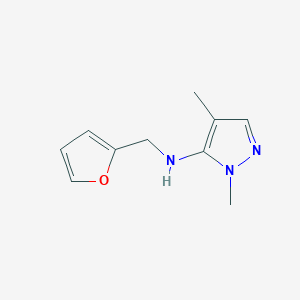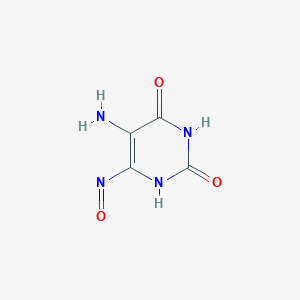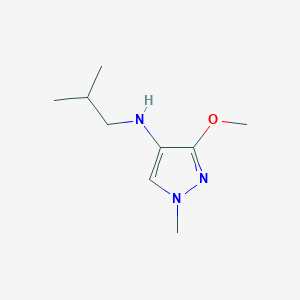
2-Methyl-5-phenoxybenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-phenoxyaniline is an aromatic amine with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methyl-5-phenoxyaniline can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out at elevated temperatures, usually between 80-100°C .
Industrial Production Methods
Industrial production of 2-methyl-5-phenoxyaniline often involves the nitration of toluene followed by reduction and subsequent coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-phenoxyaniline undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Water radical cations, ambient conditions.
Reduction: Hydrogen gas, metal hydrides.
Substitution: Various nucleophiles, often in the presence of a base.
Major Products
Oxidation: Quaternary ammonium cations.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-methyl-5-phenoxyaniline is used in a variety of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methyl-5-phenoxyaniline involves its interaction with various molecular targets. In oxidation reactions, it forms quaternary ammonium cations, which can interact with biological molecules and alter their function . The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-methyl-5-phenoxyaniline is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-methyl-5-phenoxyaniline |
InChI |
InChI=1S/C13H13NO/c1-10-7-8-12(9-13(10)14)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 |
InChI Key |
WQVMODODUXDXSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


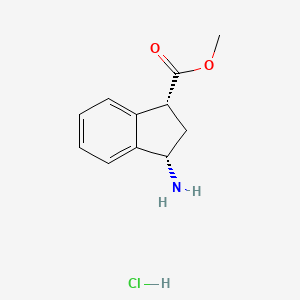

![5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11728229.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11728233.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728238.png)
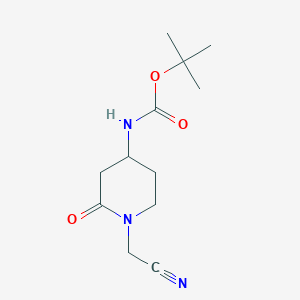
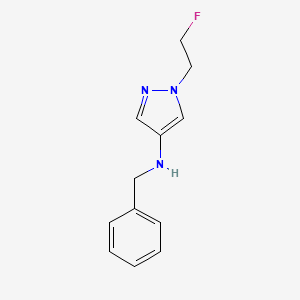
![1-methyl-3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11728276.png)
![2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11728281.png)
![6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine](/img/structure/B11728286.png)
![4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one](/img/structure/B11728287.png)
